Spectroscopic Profiling of 3-Isothiazol-5-ylphenol: A Predictive Technical Guide
Spectroscopic Profiling of 3-Isothiazol-5-ylphenol: A Predictive Technical Guide
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 3-Isothiazol-5-ylphenol, a molecule of interest in medicinal chemistry and materials science. In the absence of published experimental data for this specific compound, this document leverages established principles of spectroscopy and data from structurally analogous compounds to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and drug development professionals, offering a robust predictive framework for the characterization of 3-Isothiazol-5-ylphenol and similarly structured molecules.
Introduction
3-Isothiazol-5-ylphenol is a heterocyclic compound featuring a phenol ring linked to an isothiazole moiety. The unique combination of these two pharmacophores suggests potential applications in various fields, including drug discovery, where both phenol and isothiazole derivatives are known for their diverse biological activities. Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of novel chemical entities. This guide provides a detailed, predictive analysis of the key spectroscopic data points for 3-Isothiazol-5-ylphenol, offering a valuable resource for its future synthesis and characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-Isothiazol-5-ylphenol. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2' | 7.30 - 7.40 | t | ~8.0 |
| H-4' | 6.90 - 7.00 | ddd | ~8.0, 2.5, 1.0 |
| H-6' | 7.15 - 7.25 | t | ~2.0 |
| H-4 | 8.00 - 8.10 | s | - |
| OH | 9.50 - 10.50 | br s | - |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~158 |
| C-4 | ~120 |
| C-5 | ~170 |
| C-1' | ~133 |
| C-2' | ~130 |
| C-3' | ~158 |
| C-4' | ~116 |
| C-5' | ~122 |
| C-6' | ~118 |
Predicted IR Spectroscopy Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenolic) | 3200 - 3600 | Broad, Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=N stretch (isothiazole) | 1620 - 1650 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-O stretch (phenolic) | 1200 - 1260 | Strong |
| C-S stretch (isothiazole) | 680 - 720 | Weak to Medium |
Predicted Mass Spectrometry Data
| Technique | Predicted m/z | Interpretation |
| ESI-MS (+) | 178.0321 | [M+H]⁺ |
| ESI-MS (-) | 176.0165 | [M-H]⁻ |
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data. These protocols are based on standard practices for the analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 3-Isothiazol-5-ylphenol in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the observation of the exchangeable phenolic proton.
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Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum.
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Set the spectral width to cover a range of 0-12 ppm.
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Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.
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Accumulate at least 16 scans to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled carbon spectrum.
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Set the spectral width to cover a range of 0-180 ppm.
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Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
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Accumulate a sufficient number of scans (typically >1024) for adequate signal intensity.
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Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Infrared (IR) Spectroscopy
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Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix approximately 1 mg of 3-Isothiazol-5-ylphenol with 100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.
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Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
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Data Acquisition:
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Record a background spectrum of the empty sample compartment.
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Place the KBr pellet in the sample holder.
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Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
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Co-add at least 16 scans to improve the signal-to-noise ratio.
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Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution of 3-Isothiazol-5-ylphenol (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrumentation: Employ a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) equipped with an electrospray ionization (ESI) source.
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Data Acquisition:
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Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
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Acquire spectra in both positive and negative ion modes.
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Set the mass range to scan from m/z 50 to 500.
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Data Processing: Use the instrument's software to analyze the acquired spectra and determine the accurate mass of the molecular ions.
In-Depth Spectroscopic Interpretation
A thorough analysis of the predicted spectra provides valuable insights into the molecular structure of 3-Isothiazol-5-ylphenol.
NMR Spectral Analysis
The predicted ¹H and ¹³C NMR spectra are crucial for confirming the connectivity of the atoms in the molecule.
Caption: Molecular structure of 3-Isothiazol-5-ylphenol with atom numbering.
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¹H NMR: The aromatic protons on the phenol ring are expected to appear as a complex splitting pattern between 6.90 and 7.40 ppm. The proton on the isothiazole ring (H-4) is predicted to be a singlet around 8.00-8.10 ppm, deshielded due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. The phenolic hydroxyl proton is expected to be a broad singlet at a downfield shift of 9.50-10.50 ppm, the exact position being dependent on concentration and temperature.
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¹³C NMR: The carbon atoms of the isothiazole ring (C-3, C-4, and C-5) are predicted to resonate at approximately 158, 120, and 170 ppm, respectively. The carbons of the phenol ring will appear in the aromatic region (116-158 ppm), with the carbon bearing the hydroxyl group (C-3') being the most deshielded among them.
IR Spectral Analysis
The IR spectrum provides information about the functional groups present in the molecule.
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A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is a characteristic feature of the O-H stretching vibration of the phenolic hydroxyl group, indicative of hydrogen bonding.
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Aromatic C-H stretching vibrations are expected to appear in the 3000-3100 cm⁻¹ region.
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The C=N stretching vibration of the isothiazole ring is predicted to be in the 1620-1650 cm⁻¹ range.
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Multiple bands in the 1450-1600 cm⁻¹ region will correspond to the C=C stretching vibrations of both the aromatic and heterocyclic rings.
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A strong band around 1200-1260 cm⁻¹ will be due to the C-O stretching of the phenol group.
Mass Spectrometry Analysis
High-resolution mass spectrometry is essential for determining the elemental composition of the molecule.
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Molecular Ion: The exact mass of the protonated molecule [M+H]⁺ is predicted to be 178.0321, corresponding to the molecular formula C₉H₈NOS⁺. The deprotonated molecule [M-H]⁻ would have an exact mass of 176.0165.
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Fragmentation Pattern: The fragmentation of 3-Isothiazol-5-ylphenol upon ionization would likely involve the cleavage of the bond between the two rings and fragmentation of the isothiazole ring.
Caption: A plausible mass fragmentation pathway for 3-Isothiazol-5-ylphenol.
Conclusion
This technical guide presents a detailed predictive analysis of the NMR, IR, and Mass Spec data for 3-Isothiazol-5-ylphenol. By leveraging data from analogous structures and fundamental spectroscopic principles, this document provides a solid foundation for the future experimental characterization of this promising molecule. The provided protocols and interpretations are intended to guide researchers in their efforts to synthesize and analyze 3-Isothiazol-5-ylphenol, thereby facilitating its exploration in various scientific disciplines.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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PubChem. (n.d.). 3-Aminophenol. National Center for Biotechnology Information. Retrieved from [Link][1]
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NIST. (n.d.). Phenol, 3-amino-. NIST Chemistry WebBook. Retrieved from [Link][2][3]
- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.
